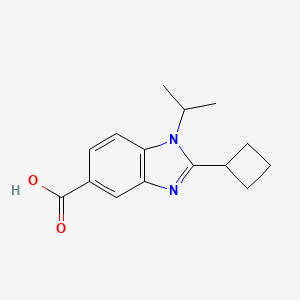
2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core. Benzimidazoles are known for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with cyclobutyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, room temperature.
Substitution: Nucleophiles like amines, thiols, and halides, often under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a cyclobutyl group.
1-Methylbenzimidazole: Features a methyl group at the nitrogen atom, offering different pharmacokinetic properties.
Uniqueness: 2-Cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to its cyclobutyl and propan-2-yl substituents, which confer distinct steric and electronic properties. These unique features can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-cyclobutyl-1-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)17-13-7-6-11(15(18)19)8-12(13)16-14(17)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,18,19) |
InChI Key |
OBXQQNQWIHTXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


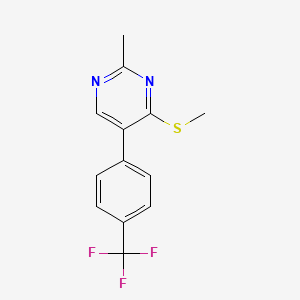
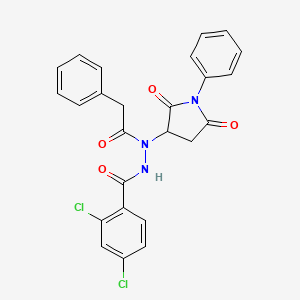
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
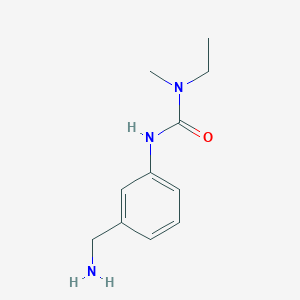
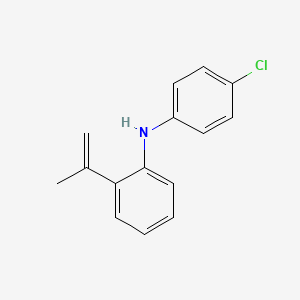
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)

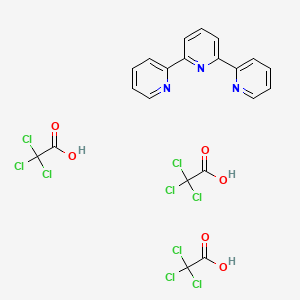
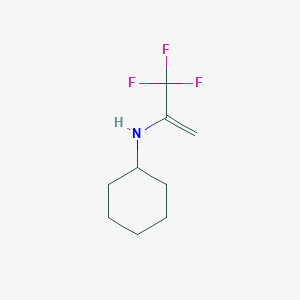
![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)
